
Benzenemethanamine, N-2-propenyl-N-2-propynyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanamine, N-2-propenyl-N-2-propynyl- is an organic compound with the molecular formula C10H11N It is known for its unique structure, which includes both propenyl and propynyl groups attached to a benzenemethanamine core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, N-2-propenyl-N-2-propynyl- typically involves the reaction of benzylamine with propargyl bromide and allyl bromide. The reaction is carried out in the presence of a base such as potassium carbonate in an organic solvent like acetonitrile. The reaction conditions include refluxing the mixture for several hours to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, N-2-propenyl-N-2-propynyl- can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanamine, N-2-propenyl-N-2-propynyl- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the propenyl or propynyl groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Formation of oxides and ketones.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted benzenemethanamines.
Applications De Recherche Scientifique
Benzenemethanamine, N-2-propenyl-N-2-propynyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanamine, N-2-propenyl-N-2-propynyl- involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The propenyl and propynyl groups play a crucial role in its binding affinity and specificity. The pathways involved include enzyme inhibition and receptor activation, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanamine, N-2-propynyl-: Similar structure but lacks the propenyl group.
Benzenemethanamine, N-phenyl-: Contains a phenyl group instead of propenyl and propynyl groups.
Benzenemethanamine, N-methyl-: Contains a methyl group instead of propenyl and propynyl groups.
Uniqueness
Benzenemethanamine, N-2-propenyl-N-2-propynyl- is unique due to the presence of both propenyl and propynyl groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
119548-50-4 |
|---|---|
Formule moléculaire |
C13H15N |
Poids moléculaire |
185.26 g/mol |
Nom IUPAC |
N-benzyl-N-prop-2-ynylprop-2-en-1-amine |
InChI |
InChI=1S/C13H15N/c1-3-10-14(11-4-2)12-13-8-6-5-7-9-13/h1,4-9H,2,10-12H2 |
Clé InChI |
UQINVDZFHLJFKR-UHFFFAOYSA-N |
SMILES canonique |
C=CCN(CC#C)CC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


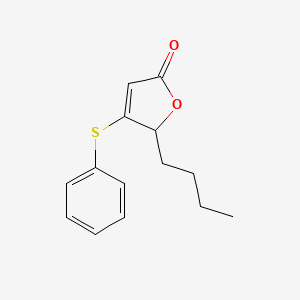
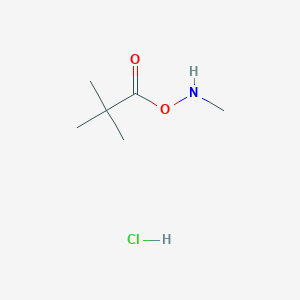
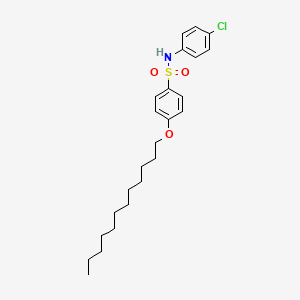
![4-[2-(4-Ethylphenoxy)ethoxy]-2-hydroxybenzoic acid](/img/structure/B14299609.png)
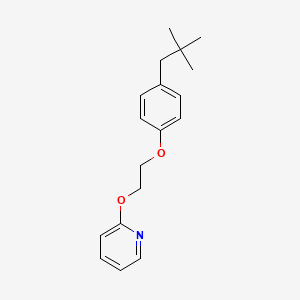
![1-[2-(2-Bromophenyl)-2-oxoethyl]pyrrolidine-2,5-dione](/img/structure/B14299616.png)
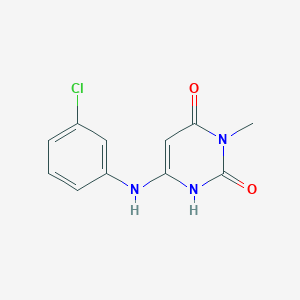
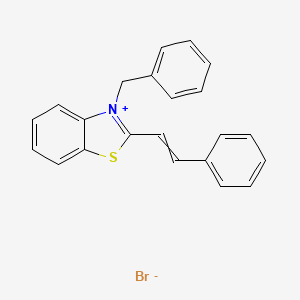

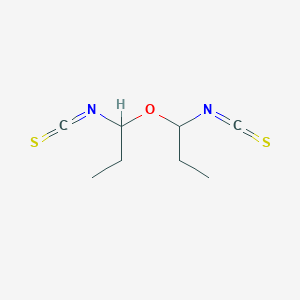

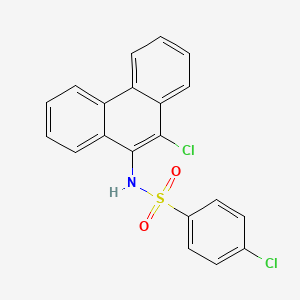

![1,1'-[(3,4,5,6-Tetrabromo-1,2-phenylene)bis(oxy)]bis(pentabromobenzene)](/img/structure/B14299683.png)
